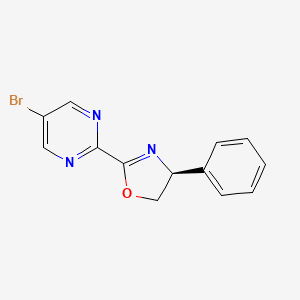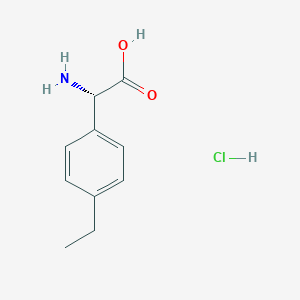
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is a complex organic compound that features both an indole and a picolinic acid moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Picolinic acid, on the other hand, is a derivative of pyridine and is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid typically involves the condensation of an indole derivative with a picolinic acid derivative. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating and subsequent steps to introduce the vinyl and picolinic acid groups . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups on the indole ring can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethyl-substituted compounds.
Aplicaciones Científicas De Investigación
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid involves its interaction with various molecular targets. The dihydroxyindole moiety can participate in redox reactions, while the picolinic acid group can chelate metal ions, affecting enzymatic activities and signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Picolinic acid: Shares the picolinic acid moiety but lacks the indole group.
5,6-Dihydroxyindole: Contains the dihydroxyindole structure but lacks the vinyl and picolinic acid groups.
Uniqueness
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is unique due to its combination of indole, vinyl, and picolinic acid moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H12N2O4 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,19-20H,(H,21,22)/b5-2+ |
Clave InChI |
GOYYTPGIKAYBJD-GORDUTHDSA-N |
SMILES isomérico |
C1=CN=C(C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
SMILES canónico |
C1=CN=C(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)



![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)




